Propan-2-yl 2-(bromomethyl)benzoate
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Description
Scientific Research Applications
Molecular Interactions and Thermodynamic Studies
Research on the scientific applications of compounds related to Propan-2-yl 2-(bromomethyl)benzoate, such as alcohol and alkyl benzoate mixtures, reveals significant insights into molecular interactions and thermodynamic properties. Studies have explored the dielectric and thermodynamic behaviors of these mixtures at various temperatures and mole fractions. The investigations focused on parameters like static permittivity, high-frequency permittivity, dipole moments, and excess Helmholtz free energy to understand the molecular interactions within the liquid mixtures. These parameters are crucial for interpreting the molecular interactions between the components of the mixtures, providing a foundation for potential applications in material science and chemical engineering (Mohan, Sastry, & Murthy, 2011).
Synthesis and Biological Activity
In another domain, the synthesis of novel compounds using bromomethyl benzoate derivatives has been reported, with applications in pharmacology and material science. For example, biphenyl ester derivatives synthesized from 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one exhibited significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid. These findings not only highlight the synthetic utility of such compounds but also their potential in developing therapeutic agents (Kwong et al., 2017).
properties
IUPAC Name |
propan-2-yl 2-(bromomethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)14-11(13)10-6-4-3-5-9(10)7-12/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAZFGLFYSYQAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559057 |
Source
|
Record name | Propan-2-yl 2-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(bromomethyl)benzoate | |
CAS RN |
28188-37-6 |
Source
|
Record name | Propan-2-yl 2-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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